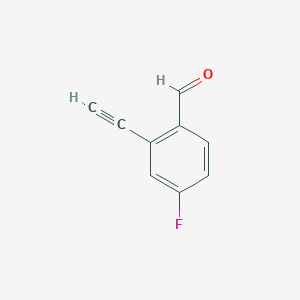

2-Ethynyl-4-fluorobenzaldehyde

Descripción general

Descripción

2-Ethynyl-4-fluorobenzaldehyde is an organic compound with the molecular formula C9H5FO. It is a derivative of benzaldehyde, where the benzene ring is substituted with an ethynyl group at the second position and a fluorine atom at the fourth position. This compound is known for its applications in various fields of scientific research and industry due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Ethynyl-4-fluorobenzaldehyde can be synthesized through several synthetic routes. One common method involves the Sonogashira coupling reaction, where 4-fluoroiodobenzene reacts with ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures. The resulting product is then subjected to desilylation to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, ensures the efficient production of high-purity this compound .

Análisis De Reacciones Químicas

Oxidation and Reduction Reactions

The ethynyl (-C≡CH) group in 2-Ethynyl-4-fluorobenzaldehyde undergoes oxidation to form carbonyl compounds and reduction to alkyl derivatives.

-

Oxidation :

-

The ethynyl group is converted to a ketone or aldehyde via oxidation. Potassium permanganate (KMnO₄) is a common oxidizing agent, typically used under acidic or basic conditions.

-

Example: Oxidation of the ethynyl group yields a carbonyl compound, though specific products depend on reaction conditions.

-

-

Reduction :

-

Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the aldehyde group to an alcohol or the ethynyl group to an alkyl chain.

-

The fluorine substituent may influence reaction rates due to its electron-withdrawing effects.

-

Table 1: Oxidation and Reduction Outcomes

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | KMnO₄, acidic | Carbonyl compounds |

| Reduction | NaBH₄, LiAlH₄ | Alcohols or alkyl derivatives |

Coupling Reactions (Sonogashira Coupling)

This compound participates in Sonogashira coupling , a palladium-catalyzed cross-coupling reaction to form carbon-carbon bonds with aryl halides.

-

Mechanism :

-

Involves oxidative addition of an aryl halide to a palladium catalyst, followed by transmetallation with an alkyne (e.g., ethynyl group) and reductive elimination to form the coupled product .

-

Typical conditions include a palladium catalyst (e.g., PdCl₂(PPh₃)₂), copper co-catalyst (e.g., CuI), and a base (e.g., Et₃N) .

-

-

Applications :

Table 2: Sonogashira Coupling Parameters

| Parameter | Details |

|---|---|

| Catalyst | PdCl₂(PPh₃)₂ (1–5 mol%) |

| Co-catalyst | CuI (5–10 mol%) |

| Base | Et₃N, diisopropylamine |

| Solvent | THF, dioxane |

| Temperature | 80–100°C |

Cyclization Reactions

The compound undergoes cascade cyclization under specific conditions, forming heterocycles like indeno[2,1-c]pyran-3-ones or isobenzofurans.

-

Mechanism :

-

Key Factors :

Electrophilic and Nucleophilic Substitution

The aromatic ring and aldehyde group undergo substitution reactions:

-

Electrophilic Aromatic Substitution :

-

Fluorine’s electron-withdrawing effect directs electrophiles to the para or meta positions. Halogens (e.g., Br₂) or nitrating agents (e.g., HNO₃) are used.

-

-

Nucleophilic Substitution :

-

The aldehyde group can react with amines (e.g., morpholine, piperidine) under basic conditions to form Schiff bases or imines.

-

Example: Reaction with secondary amines in Knoevenagel condensation pathways.

-

Table 3: Substitution Reactions

| Reaction Type | Reagents | Products |

|---|---|---|

| Electrophilic | Br₂, HNO₃ | Brominated/nitrated derivatives |

| Nucleophilic | Amines, Et₃N | Schiff bases or imines |

Cycloaddition Reactions

The ethynyl group participates in Diels-Alder and 1,3-dipolar cycloadditions , forming fused heterocycles.

-

Diels-Alder Reactions :

-

1,3-Dipolar Cycloadditions :

Table 4: Cycloaddition Applications

| Reaction Type | Products |

|---|---|

| Diels-Alder | Fluorinated polycycles |

| 1,3-Dipolar | Pyrazoles, triazoles |

Aplicaciones Científicas De Investigación

Organic Synthesis

2-Ethynyl-4-fluorobenzaldehyde is widely used as a building block in organic synthesis. Its reactivity allows it to participate in various chemical reactions, making it a key intermediate in the production of pharmaceuticals and agrochemicals. The compound's electrophilic character, enhanced by the fluorine atom, facilitates nucleophilic attack, leading to the formation of more complex structures.

Biochemical Studies

In biological research, this compound serves as a probe for investigating enzyme mechanisms and protein interactions. The ability of this compound to act as an electrophile enables it to interact with nucleophilic sites on proteins, which can inhibit enzyme activity or alter protein functions. This feature is particularly useful in elucidating biochemical pathways and molecular targets.

Medicinal Chemistry

The compound is explored for its potential therapeutic properties, particularly as an intermediate in synthesizing drug candidates. Its derivatives have shown promise in various biological activities, including antimicrobial and anticancer properties. For instance, certain derivatives have been studied for their ability to inhibit cancer cell proliferation and exhibit antiviral efficacy against HIV.

Industrial Applications

In industry, this compound is utilized in producing specialty chemicals and materials such as polymers and resins. Its unique reactivity and stability make it suitable for applications requiring specific chemical behaviors.

Biological Activities

Research indicates that derivatives of this compound exhibit significant biological activities:

Antimicrobial Activity

Studies have shown that compounds with similar structural motifs possess antimicrobial properties against various pathogens.

Anticancer Potential

Emerging evidence suggests that derivatives may inhibit cancer cell proliferation. For example, certain analogs have demonstrated low micromolar activity with minimal toxicity in cytotoxicity assessments against human lung fibroblasts.

Antiviral Activity

Research on nucleoside analogs has indicated enhanced antiviral efficacy against HIV through interference with reverse transcriptase activity.

Case Studies and Research Findings

1. Antiviral Activity Study

A study focusing on nucleoside analogs revealed that compounds with ethynyl substitutions showed enhanced antiviral effects against HIV by inhibiting reverse transcriptase activity.

2. Cytotoxicity Assessments

Analog studies demonstrated varying degrees of cytotoxicity against human lung fibroblasts, with some derivatives exhibiting low micromolar activity without significant toxicity.

3. Enzyme Inhibition Studies

Research has documented the compound's ability to inhibit specific enzymes involved in metabolic pathways, highlighting its potential as a lead compound for further drug development.

Mecanismo De Acción

The mechanism by which 2-ethynyl-4-fluorobenzaldehyde exerts its effects depends on the specific application. In biochemical studies, it can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can inhibit enzyme activity or alter protein function, providing insights into biochemical pathways and molecular targets . The ethynyl group also allows for further functionalization, enabling the compound to participate in a variety of chemical transformations .

Comparación Con Compuestos Similares

Similar Compounds

- 4-Fluorobenzaldehyde

- 2-Ethynylbenzaldehyde

- 2-Fluorobenzaldehyde

- 4-Ethynylbenzaldehyde

Uniqueness

2-Ethynyl-4-fluorobenzaldehyde is unique due to the presence of both the ethynyl and fluorine substituents on the benzene ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis. Compared to similar compounds, it offers enhanced reactivity and selectivity in various chemical reactions, making it a preferred choice for specific applications in research and industry .

Actividad Biológica

2-Ethynyl-4-fluorobenzaldehyde is an organic compound with the molecular formula . Its unique structure, characterized by the presence of both ethynyl and fluorine functional groups, suggests potential biological activity. This article explores the biological activities associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

The biological activity of this compound may be attributed to its ability to interact with various biological targets. The ethynyl group can enhance binding affinity to specific enzymes or receptors, while the fluorine atom may influence the compound's lipophilicity and electronic properties. These interactions can modulate enzyme activity or receptor signaling pathways, leading to various biological effects.

Biological Activities

Research indicates that derivatives of this compound exhibit a range of biological activities:

- Antimicrobial Activity : Some studies have reported that compounds containing similar structural motifs demonstrate significant antimicrobial properties against various pathogens, including bacteria and fungi .

- Anticancer Potential : There is emerging evidence suggesting that certain derivatives may possess anticancer properties. For instance, compounds with ethynyl substitutions have been investigated for their ability to inhibit cancer cell proliferation in vitro .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound and its derivatives:

- Antiviral Activity : In a study examining nucleoside analogs, compounds with ethynyl substitutions showed enhanced antiviral efficacy against HIV. The mechanism involved interference with reverse transcriptase activity, suggesting that this compound could potentially act as a lead compound for antiviral drug development .

- Cytotoxicity Assessments : A series of analogs derived from this compound were tested for cytotoxicity against human lung fibroblasts and primary mouse macrophages. Results indicated varying degrees of cytotoxic effects, with some derivatives exhibiting low micromolar activity without significant toxicity .

- Inhibition Studies : The compound's ability to inhibit specific enzymes involved in metabolic pathways has been documented. For example, research on related compounds has shown that modifications at the para position can alter enzyme kinetics and substrate specificity .

Table 1: Summary of Biological Activities

Table 2: Comparative Analysis of Similar Compounds

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 4-Fluorobenzaldehyde | Fluorine substituent | Moderate antimicrobial activity |

| This compound | Ethynyl and fluorine groups | Enhanced antiviral and anticancer potential |

| N-(4-(3-(2-chlorophenyl)acryloyl)phenyl)imidazo[1,2-a]pyridine-2-carboxamide | Complex structure with multiple substitutions | High activity against T. cruzi and T. b. brucei |

Propiedades

IUPAC Name |

2-ethynyl-4-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FO/c1-2-7-5-9(10)4-3-8(7)6-11/h1,3-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOLCSYHIVUAGEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C=CC(=C1)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80647331 | |

| Record name | 2-Ethynyl-4-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

749874-24-6 | |

| Record name | 2-Ethynyl-4-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.